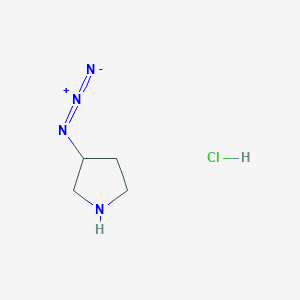

3-Azidopyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azidopyrrolidine hydrochloride: is a chemical compound with the molecular formula C4H9ClN4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The azido group (-N3) attached to the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidopyrrolidine hydrochloride typically involves the azidation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: 3-Azidopyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide, solvents like DMF or DMSO, and catalysts.

Reduction: Hydrogen gas, palladium catalyst.

Cycloaddition: Alkyne derivatives, copper(I) catalysts.

Major Products Formed:

Substitution: Various substituted pyrrolidines.

Reduction: 3-Aminopyrrolidine;hydrochloride.

Cycloaddition: Triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Azidopyrrolidine hydrochloride serves as an important building block in the synthesis of various pharmaceutical agents. The pyrrolidine ring is a common motif in many bioactive compounds, thus making derivatives of this compound valuable in drug discovery.

- Antidiabetic Agents : Research has shown that pyrrolidine derivatives can act as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are crucial for glucose metabolism and lipid regulation. For instance, compounds derived from 3-azidopyrrolidine have demonstrated efficacy in lowering fasting glucose and triglyceride levels in diabetic models, indicating their potential as antidiabetic agents .

- Antimicrobial Agents : The synthesis of chiral drugs often involves intermediates like 3-azidopyrrolidine. It is utilized in the synthesis of carbapenem antibiotics and quinolone derivatives, which are essential for treating bacterial infections .

Organic Synthesis

The azide functional group is a valuable synthetic handle that can be transformed into various functional groups through click chemistry and other reactions.

- Click Chemistry : this compound can participate in azide-alkyne cycloaddition reactions, leading to the formation of triazoles, which are important scaffolds in medicinal chemistry. This reaction is characterized by its efficiency and selectivity, making it a preferred method for constructing complex molecular architectures .

- Synthesis of Heterocycles : The compound can also be used to synthesize more complex heterocycles. For example, it has been employed in the synthesis of spiro[pyrrolidine-3,3′-oxindoles], which have shown biological activity and potential therapeutic applications .

Case Studies and Research Findings

Several studies highlight the utility of this compound in various research contexts:

- Synthesis of PPAR Agonists : A study demonstrated that derivatives synthesized from 3-azidopyrrolidine exhibited significant agonistic activity at both PPARα and PPARγ, suggesting their potential role in treating metabolic disorders .

- Chiral Drug Synthesis : Research focused on optimizing synthetic routes for obtaining high-purity chiral intermediates from 3-azidopyrrolidine has shown promising results. New methodologies have improved yields and purity levels, making them suitable for large-scale pharmaceutical production .

Summary Table of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Antidiabetic agents, antimicrobial agents |

| Organic Synthesis | Participates in click chemistry and heterocycle formation | Formation of triazoles, spiro[pyrrolidine-3,3′-oxindoles] |

| Research & Development | Optimizing synthetic methods for chiral drugs | High-yield synthesis routes for pharmaceutical intermediates |

Mecanismo De Acción

The mechanism of action of 3-Azidopyrrolidine hydrochloride involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The compound can also interact with enzymes and proteins, affecting their function and activity .

Comparación Con Compuestos Similares

3-Azido-D-alanine;hydrochloride: Another azido-containing compound used in similar applications.

Pyrrolidine: The parent compound without the azido group, used widely in organic synthesis.

Uniqueness: 3-Azidopyrrolidine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and applications. Its ability to participate in click chemistry and bioorthogonal reactions sets it apart from other pyrrolidine derivatives .

Propiedades

Número CAS |

1820922-58-4; 1909318-65-5 |

|---|---|

Fórmula molecular |

C4H9ClN4 |

Peso molecular |

148.59 |

Nombre IUPAC |

3-azidopyrrolidine;hydrochloride |

InChI |

InChI=1S/C4H8N4.ClH/c5-8-7-4-1-2-6-3-4;/h4,6H,1-3H2;1H |

Clave InChI |

VFOHLJPJWGHMGU-UHFFFAOYSA-N |

SMILES |

C1CNCC1N=[N+]=[N-].Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.